Product packaging for Ammonium naphthalene-1-sulphonate(Cat. No.:CAS No. 63453-81-6)

Ammonium naphthalene-1-sulphonate

Cat. No.: B12755940
CAS No.: 63453-81-6
M. Wt: 225.27 g/mol
InChI Key: FWDSBAGKRBHRJH-UHFFFAOYSA-N
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Description

Ammonium naphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H8O3S.H3N and its molecular weight is 225.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3S.H3N<br>C10H11NO3S B12755940 Ammonium naphthalene-1-sulphonate CAS No. 63453-81-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63453-81-6

Molecular Formula

C10H8O3S.H3N
C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

azanium;naphthalene-1-sulfonate

InChI

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3

InChI Key

FWDSBAGKRBHRJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Historical Trajectories of Naphthalenesulfonate Research

The journey of naphthalenesulphonate research dates back to the early 20th century, with the development of polynaphthalene sulfonates (PNS) by IG Farben in Germany in the 1930s. hardtchemical.com Initially, these compounds found applications in the leather and textile industries as dye dispersants and tanning agents. hardtchemical.com A significant breakthrough occurred in the early 1950s when a method was developed to produce a higher molecular weight PNS that resisted gelling, expanding its use into refractory crucible manufacturing and, notably, oil field cementing. hardtchemical.com By the 1960s and 1970s, naphthalenesulphonates had also made their way into the concrete industry as superplasticizers, a development that originated in Japan. hardtchemical.comwikipedia.org The synthesis of ammonium (B1175870) naphthalene-1-sulphonate itself typically involves the sulfonation of naphthalene (B1677914) with sulfuric acid, followed by neutralization with ammonium hydroxide (B78521). smolecule.com

Structural Diversity and Isomeric Considerations Within Ammonium Naphthalenesulfonates

The positioning of the sulfonate group on the naphthalene (B1677914) ring system leads to the formation of different isomers, with naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) being the most common. This structural variation has a profound impact on the chemical and physical properties of the resulting compounds.

In ammonium (B1175870) naphthalene-1-sulphonate, the sulfonate group is located at the first carbon of the naphthalene ring. This positioning influences the crystal packing, where layers are formed through interactions between the ammonium (NH₄⁺) and sulfonate (SO₃⁻) ions, with the naphthalene rings arranged in parallel. In contrast, isomers like 5-aminonaphthalene-2-sulphonate exhibit an inverted packing arrangement due to the different substitution pattern, which alters the hydrogen bonding and layer orientation.

Spectroscopic techniques can differentiate between these isomers. For instance, Sulfur-33 NMR spectroscopy shows a distinct chemical shift for the 1-sulfo isomer compared to the 2-sulfo isomer, indicating a difference in the electronic environment of the sulfur atom.

Derivatives of ammonium naphthalenesulphonate, such as 8-anilino-1-naphthalenesulfonic acid ammonium salt (ANS-NH₄), are particularly noteworthy. future4200.comnih.govtcichemicals.com In these derivatives, an additional functional group, like an anilino group, is attached to the naphthalene ring system. The specific location of these substituents further diversifies the molecular conformation and properties of the compounds. future4200.com

Theoretical and Computational Chemistry Studies of Ammonium Naphthalenesulfonates

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the three-dimensional shape of ammonium (B1175870) naphthalene-1-sulphonate are fundamental to its physical and chemical properties. Computational analysis provides a detailed picture of the frontier molecular orbitals, charge distribution, and stable geometric conformations.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large systems like ammonium naphthalene-1-sulphonate. DFT calculations are instrumental in determining the ground-state properties of the molecule.

Research employing DFT, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, has provided detailed insights into the electronic structure of the naphthalene-1-sulphonate anion. These studies reveal a Highest Occupied Molecular Orbital (HOMO) that is primarily localized on the electron-rich naphthalene (B1677914) π-system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly situated on the electron-withdrawing sulphonate group (-SO₃⁻). This distinct separation of the frontier orbitals is a key indicator of the molecule's reactivity, suggesting that the naphthalene ring acts as the primary site for electrophilic attack, while the sulphonate group governs interactions with cations and electrophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's electronic stability and reactivity. For the naphthalene-1-sulphonate anion, this gap has been calculated to be approximately 4.32 eV. This moderate gap value indicates a compound with reasonable electronic stability, yet one that is capable of participating in charge-transfer interactions.

Geometric optimization using DFT also reveals important conformational details. For instance, computational models predict a dihedral angle of about 15° between the plane of the sulphonate group and the plane of the naphthalene ring. This twisted conformation represents a balance between minimizing steric hindrance and maintaining some π-orbital conjugation with the aromatic system. In the solid state, the ammonium cation (NH₄⁺) interacts with the sulphonate anion through strong, charge-assisted hydrogen bonds.

Table 1: DFT-Calculated Properties for Naphthalene-1-sulphonate Anion
ParameterCalculated Value/DescriptionSignificance
Computational MethodDFT (B3LYP/6-311+G(d,p))A widely used method providing reliable electronic structure data.
HOMO LocalizationNaphthalene π-systemIndicates the region of highest electron density, prone to electrophilic attack.
LUMO LocalizationSulphonate group (-SO₃⁻)Indicates the region most susceptible to nucleophilic attack or electron acceptance.
HOMO-LUMO Energy Gap (ΔE)~4.32 eVReflects the molecule's kinetic stability and resistance to electronic excitation.
Predicted Dihedral Angle (Sulphonate-Naphthalene)~15°Reveals the molecule's preferred 3D conformation, balancing steric and electronic effects.

Ab Initio and Semi-Empirical Calculations (e.g., MNDO-PM3)

While DFT is prevalent, other computational methods like ab initio and semi-empirical calculations also play important roles. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from first principles without empirical parameters, offering high accuracy but at a significant computational expense. researchgate.net They are often used as benchmarks for less computationally intensive methods.

Semi-empirical methods, such as PM3 (Parametrized Model 3), represent a computationally faster alternative. These methods use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to approximate solutions. While less accurate than DFT or ab initio methods, they are highly effective for rapidly exploring the potential energy surfaces of large molecules or for preliminary geometric investigations before employing more rigorous calculations. For instance, in studies of related host-guest complexes involving naphthalenesulfonates, the semi-empirical PM3 method has been used to efficiently investigate possible structures before refining the results with more accurate DFT calculations. researchgate.net This hierarchical approach leverages the speed of semi-empirical methods for initial screening and the accuracy of DFT for final analysis, providing a comprehensive and efficient computational strategy.

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a reaction proceeds is fundamental to controlling its outcome. Computational modeling allows chemists to map out entire reaction pathways, identify short-lived intermediates, and characterize the high-energy transition states that control reaction rates.

Transition State Characterization and Energy Barrier Determinations

A key application of computational chemistry is the elucidation of reaction mechanisms by locating transition states (TS) and calculating their associated energy barriers (activation energies). The thermal degradation of naphthalenesulfonates, for example, is known to proceed via desulfonation. Computational studies on the sulfonation of naphthalene—the reverse of desulfonation—have challenged classical mechanisms by providing evidence for a concerted pathway involving a cyclic transition state with a lower energy barrier than previously thought. dokumen.pub

Solvent Effects on Reaction Dynamics (e.g., Polarizable Continuum Model - PCM)

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. acs.org The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.net In PCM, the solvent is modeled as a continuous dielectric medium that becomes polarized by the solute's charge distribution, thereby stabilizing charged species and transition states.

In the context of this compound, which is an ionic compound often used in aqueous solutions, solvent effects are paramount. For instance, in a nucleophilic substitution reaction, the polar solvent would stabilize the negatively charged sulphonate anion and any charged intermediates or transition states. Time-dependent DFT (TD-DFT) calculations paired with PCM have been successfully used to study the electronic transitions of related naphthalenesulfonate derivatives in water, demonstrating the model's utility in accurately reproducing solvent-dependent spectroscopic properties. researchgate.net By performing calculations both in the gas phase and with a PCM, researchers can quantify the stabilizing effect of the solvent on reactants, products, and transition states, leading to a more accurate prediction of reaction energy barriers in solution.

Charge Transfer Phenomena in Reactivity

Charge transfer (CT) is a fundamental process in many chemical reactions and is central to the behavior of this compound. The inherent electronic structure of the naphthalene-1-sulphonate anion, with its donor (naphthalene) and acceptor (sulphonate) moieties, makes it a prime candidate for intramolecular charge transfer upon electronic excitation. rhhz.net

Computational tools like Natural Bond Orbital (NBO) analysis can quantify the charge distribution and donor-acceptor interactions within the molecule. researchgate.net Studies on related systems have used NBO analysis to confirm the transfer of partial charge between interacting molecular fragments. researchgate.net Furthermore, DFT calculations provide evidence for how charge transfer can affect molecular geometry; in some amidinium sulfonate frameworks, charge transfer has been shown to shorten the bonds between the interacting motifs. In reactions, the movement of electron density from the HOMO (on the naphthalene ring) to an attacking electrophile, or from an incoming nucleophile to the LUMO (on the sulphonate group), can be modeled to understand the flow of electrons during bond formation and cleavage. This analysis is critical for explaining the regioselectivity of reactions and the influence of substituents on reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations

Computational methods, such as Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules like this compound. These calculations can provide insights into the molecule's stability and structure. For instance, studies on related aromatic molecules, including naphthalene derivatives, have utilized various ab initio and DFT methods to compute vibrational frequencies. sioc-journal.cn The reliability of these methods can vary, with DFT methods generally showing a lower percentage of imaginary frequencies compared to methods like MP2, suggesting greater accuracy in predicting stable molecular structures. sioc-journal.cn

A study on aromatic molecules, including naphthalene, computed vibrational frequencies using a range of methods and basis sets. sioc-journal.cn The results indicated that for many of these molecules, DFT and HF methods provided reliable outcomes. sioc-journal.cn However, for substituted arenes containing methyl or ammonium groups, the results were found to be less reliable with most methods. sioc-journal.cn

Computational Method Reliability for Aromatic Molecules Notes
Density Functional Theory (DFT)Generally reliable, with a lower percentage of imaginary frequencies. sioc-journal.cnMethods like B3LYP, B3P86, and M06 are commonly used. sioc-journal.cn
Hartree-Fock (HF)Reliable for many aromatic molecules. sioc-journal.cn
Møller-Plesset perturbation theory (MP2)Higher percentage of imaginary frequencies, suggesting lower reliability for stability predictions. sioc-journal.cn

This table summarizes the general reliability of different computational methods for vibrational frequency calculations of aromatic molecules based on a broad study.

Electronic Excitation and De-excitation Dynamics (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excitation and de-excitation dynamics of molecules. uci.eduresearchgate.net It allows for the calculation of excited state properties and can predict electronic absorption spectra. researchgate.net For instance, TD-DFT has been used to assign the electronic absorption bands of various organic molecules, showing good correlation with experimental UV-Vis spectra. researchgate.net

In principle, all properties of a molecule, including its excitations, are functionals of the ground-state density. uci.edu TD-DFT provides a computationally efficient approach to approximate these excitations, particularly the low-lying single excitations. uci.edu The accuracy of TD-DFT results can be influenced by the choice of exchange-correlation functional and basis set. uci.eduresearchgate.net

Intermolecular Interaction Modeling

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in reds and yellows), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. researchgate.net

For aromatic sulfonates, the MEP would likely show a region of high negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic ring and the ammonium counter-ion would exhibit regions of positive or less negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation, which involves delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. icm.edu.pl

The stability of a molecule can be correlated with these hyperconjugative interactions, which are evaluated using second-order perturbation theory. icm.edu.pl For this compound, NBO analysis would reveal the nature of the covalent bonds within the naphthalene ring and the sulfonate group, as well as the ionic interaction between the sulfonate anion and the ammonium cation. It can also quantify the delocalization of electron density from the lone pairs of the sulfonate oxygens.

A study on 1-azanaphthalene-8-ol, a related naphthalene derivative, utilized NBO analysis to investigate hyperconjugative interactions and charge delocalization, providing insights into the molecule's stability. icm.edu.pl

Interaction Type Description Significance in this compound
σ and π Bonds Covalent bonds forming the molecular framework. uni-muenchen.deDefines the structure of the naphthalene ring and the sulfonate group.
Lone Pairs (LP) Non-bonding electron pairs localized on specific atoms. uni-muenchen.deLocated on the oxygen atoms of the sulfonate group, contributing to its reactivity and hydrogen bonding capacity.
Hyperconjugation Delocalization of electron density from a filled donor NBO to an empty acceptor NBO. icm.edu.plStabilizes the molecule through charge delocalization, particularly involving the π-system of the naphthalene ring and the sulfonate group.

This table outlines the key intramolecular interactions that can be analyzed using NBO theory for this compound.

Analysis of Hydrogen Bonding and Ion-Dipole Interactions

The interaction between the ammonium cation and the naphthalene-1-sulphonate anion is a primary example of ion-ion and ion-dipole interactions. The positively charged ammonium ion can form strong hydrogen bonds with the negatively charged oxygen atoms of the sulfonate group. mdpi.comwikipedia.org These interactions are directional and play a crucial role in the solid-state structure and solution behavior of the compound. mdpi.com

Molecular Dynamics Simulations for Bulk and Solution Behavior

Molecular dynamics (MD) simulations offer valuable insights into the behavior of this compound in both bulk and solution phases. These computational methods model the interactions between atoms and molecules over time, providing a dynamic picture of the compound's properties.

In aqueous environments, MD simulations reveal that the ammonium ion (NH₄⁺) engages in dynamic hydrogen bonding with the oxygen atoms of the sulfonate group (-SO₃⁻). The average bond length for these hydrogen bonds is approximately 2.68 Å, with a coordination number of 3.2. This dynamic interaction with water molecules contributes to the compound's solubility in polar solvents. Simulations in explicit water solvent have determined a radial distribution function (RDF) peak at 2.8 Å between the oxygen of water and the nitrogen of the ammonium ion.

Furthermore, these simulations predict that due to its amphiphilic nature, this compound will spontaneously form micellar structures in aqueous solutions at concentrations exceeding 0.1 M. The hydrophobic naphthalene rings aggregate to minimize contact with water, while the hydrophilic sulfonate and ammonium groups remain exposed to the solvent.

Computational models also provide information on the molecule's conformation. They predict a dihedral angle of about 15° between the sulfonate group and the naphthalene plane. This twist minimizes steric hindrance while still permitting π-orbital conjugation with the aromatic system. The diffusion coefficient for this compound in water at 298 K has been calculated as 1.2 × 10⁻⁹ m²/s, and the solvation free energy is -45.6 kJ/mol.

Table 1: Molecular Dynamics Simulation Parameters for this compound in Aqueous Solution

ParameterValue
Average H-bond length (NH₄⁺ - ⁻O₃S)2.68 Å
Coordination Number (NH₄⁺ in water)3.2
RDF Peak (O_water–N_ammonium)2.8 Å
Diffusion Coefficient (298 K)1.2 × 10⁻⁹ m²/s
Solvation Free Energy-45.6 kJ/mol
Critical Micelle Concentration> 0.1 M
Dihedral Angle (Sulfonate-Naphthalene)~15°

This table presents key parameters of this compound in an aqueous environment as determined by molecular dynamics simulations.

Computational Studies in Materials Science and Drug Discovery

Computational chemistry plays a significant role in exploring the potential applications of this compound and its derivatives in materials science and drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific molecular docking studies on this compound are not extensively documented in the provided search results, related studies on naphthalenesulfonate derivatives highlight their potential for biological interactions. For instance, a study on new sulphonamide derivatives bearing a naphthalene moiety revealed their potential as tubulin polymerization inhibitors. nih.gov Compound 5c , which includes a naphthalen-1-yl moiety, demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov Molecular docking of this compound indicated that it inhibits tubulin polymerization by interacting at the colchicine-binding site of tubulin. nih.gov

Another study focused on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA) involved molecular docking analysis against eight different receptors to investigate its drug-like properties. figshare.com Similarly, the ionic cocrystal 5-amino-2-naphthalene sulfonate·ammonium ions has been studied for its anti-cancer drug properties using molecular docking. researchgate.net These examples underscore the utility of molecular docking in assessing the therapeutic potential of naphthalenesulfonate compounds.

Table 2: Antiproliferative Activity of a Naphthalene-1-sulphonyl Derivative (Compound 5c)

Cell LineIC₅₀ (µM)
MCF-70.51 ± 0.03
A5490.33 ± 0.01

This table shows the half-maximal inhibitory concentration (IC₅₀) of compound 5c, a sulphonamide derivative with a naphthalen-1-yl moiety, against two cancer cell lines, indicating its potent antiproliferative effects. nih.gov

Computational methods are also employed to predict the optical properties of molecules, such as their absorption spectra and nonlinear optical (NLO) properties. Time-dependent density functional theory (TD-DFT) is a common approach for calculating excitation energies and (hyper)polarizabilities.

For this compound, computational studies using DFT can predict its electronic transitions. The highest occupied molecular orbital (HOMO) is typically localized on the naphthalene π-system, while the lowest unoccupied molecular orbital (LUMO) resides mainly on the sulfonate group. This distribution suggests that nucleophilic aromatic substitution is a likely reaction pathway.

Studies on related naphthalenesulfonate derivatives have utilized computational methods to understand their optical properties. For example, theoretical UV-Visible calculations have been used to determine the electronic transitions in 5-amino-2-naphthalene sulfonate·ammonium ions. researchgate.net The photostability and degradation of azo dyes derived from naphthalene sulfonic acids have also been investigated using computational models. researchgate.net While specific hyperpolarizability calculations for this compound were not found in the search results, the feasibility of such calculations on large molecules has been demonstrated, making it a potential area for future research. researchgate.net

Advanced Applications in Polymer Science and Materials Engineering

Polymeric Dispersants and Superplasticizers Derived from Naphthalenesulfonates

Naphthalene (B1677914) sulfonates, particularly those condensed with formaldehyde (B43269), are a cornerstone of superplasticizer and dispersant technology. These polymers, often referred to as naphthalene sulfonate formaldehyde condensates (NSF), are high-range water reducers that significantly enhance the properties of particulate suspensions. superplasticizers.comlignosulfonate.com Their effectiveness is rooted in their molecular structure, which combines a hydrophobic naphthalene backbone with hydrophilic sulfonate groups. lignosulfonate.competronicpolymer.com This anionic surfactant nature allows them to function effectively in a wide range of applications, from construction to coatings. ligninchina.com

In the realm of construction, naphthalene-based superplasticizers are essential for producing high-performance and high-strength concrete. superplasticizers.comlignosulfonate.com The primary mechanism of action is electrostatic repulsion. lignosulfonate.competronicpolymer.com Cement particles in an aqueous environment possess positively charged surfaces. sanyo-chemical-solutions.com The anionic sulfonate groups (-SO₃⁻) of the naphthalene sulfonate polymer adsorb onto these cement particles, imparting a strong negative charge. superplasticizers.comlignosulfonate.com This creates a repulsive force between the individual cement particles, overcoming the attractive van der Waals forces that cause them to flocculate or clump together. superplasticizers.competronicpolymer.com

This dispersion of cement particles has several profound effects on the rheology of fresh concrete:

Water Reduction: By preventing flocculation, water that would typically be trapped within the cement agglomerates is released, significantly improving the fluidity of the mix. lignosulfonate.com This allows for a substantial reduction in the water-to-cement ratio (by up to 25-30%) while maintaining or even enhancing workability. superplasticizers.com

Improved Workability: The enhanced fluidity makes the concrete easier to pump, place, and compact, which is especially beneficial for complex formwork or heavily reinforced structures. lignosulfonate.comligninchina.com

Enhanced Strength and Durability: A lower water-to-cement ratio leads to a denser, less porous hardened concrete matrix. This results in higher compressive and flexural strength, reduced permeability, and increased durability and resistance to weathering. superplasticizers.comgreenagrochem.com

The effectiveness of naphthalene sulfonate-based superplasticizers can be influenced by their molecular weight and the degree of sulfonation. petronicpolymer.com While highly effective, their performance in retaining fluidity over time can be less than that of newer polycarboxylate-based superplasticizers, as the concentration of the naphthalene sulfonate polymer in the liquid phase can decrease over time. jst.go.jp

Table 1: Performance Benefits of Naphthalene Sulfonate-Based Superplasticizers in Concrete

Feature Description Impact on Concrete Properties
High Water Reduction Reduces water content by up to 25-30%. superplasticizers.com Enhances strength and durability. superplasticizers.com
Electrostatic Dispersion Adsorbs onto cement particles, creating negative charges that cause repulsion. lignosulfonate.competronicpolymer.com Prevents flocculation, releasing trapped water and increasing fluidity. superplasticizers.comlignosulfonate.com
Improved Rheology Increases slump and workability without additional water. petronicpolymer.com Facilitates easier placement, pumping, and compaction. lignosulfonate.com

| Increased Strength | The lower water-cement ratio results in a denser microstructure. greenagrochem.com | Leads to higher compressive and tensile strength. superplasticizers.com |

Naphthalene sulfonates serve as effective stabilizers in emulsion polymerization, a process used to produce synthetic rubbers, latexes, and various polymers. greenagrochem.comatamankimya.com In this process, water-insoluble monomers are polymerized within an aqueous medium. The naphthalene sulfonate, acting as a surfactant, positions itself at the monomer-water interface. greenagrochem.com

The hydrophobic naphthalene part of the molecule dissolves in the monomer droplets, while the hydrophilic sulfonate head remains in the aqueous phase. greenagrochem.com This arrangement stabilizes the emulsion by preventing the monomer droplets from coalescing. greenagrochem.com This stabilization is crucial for controlling the particle size and distribution in the final polymer, which directly influences the properties and quality of the resulting product, such as synthetic rubber or latex paints. greenagrochem.comatamanchemicals.com In some applications, they are added to emulsifier mixtures to prevent the coagulation of emulsions. atamankimya.com

The dispersing capability of naphthalene sulfonates is widely utilized in the manufacturing of pigments, dyes, and coatings. ligninchina.comontosight.aismolecule.com In these systems, solid pigment or dye particles must be evenly distributed throughout a liquid medium to achieve consistent color and performance. ligninchina.comatamanchemicals.com

Naphthalene sulfonates act as powerful dispersing agents by adsorbing onto the surface of the pigment or dye particles. atamanchemicals.com This imparts a negative charge, causing electrostatic repulsion that prevents the particles from agglomerating or settling. ligninchina.comsanyo-chemical-solutions.com The benefits include:

Improved Color Strength and Stability: Uniform dispersion ensures a more vibrant and consistent color. ontosight.ai

Increased Stability: They are effective over a wide pH range (2-12) and exhibit good temperature stability, making them suitable for various formulations. atamanchemicals.com

They are used as intermediates in the synthesis of certain dyes, such as azo dyes, and as leveling agents to ensure even dye uptake in textile applications. atamanchemicals.comontosight.aiontosight.ai In non-aqueous coatings, derivatives like dinonylnaphthalene (B12650604) sulfonic acid and its salts have been shown to be effective dispersants for finely divided solid particles. google.com

Beyond liquid systems, naphthalene sulfonates are incorporated into dry-mix formulations for products like mortars, grouts, and plasterboards. atamanchemicals.combisley.biz When water is added to these mixes, the naphthalene sulfonate dissolves and acts as a superplasticizer, ensuring good workability and performance. atamankimya.combisley.biz

In the mining industry, naphthalene sulfonates function as depressants and dispersants in mineral processing, particularly in froth flotation. bisleyinternational.comstandardchemicals.com.au

Depressant in Flotation: In the selective flotation of ores, such as those containing zinc, copper, gold, and lead, naphthalene sulfonates can be used to increase the hydrophilicity of unwanted minerals (gangue), like pyrite. bisleyinternational.comstandardchemicals.com.au This action depresses their floatability, preventing them from attaching to air bubbles and reporting to the froth, which results in a purer and more concentrated recovery of the desired valuable minerals. standardchemicals.com.au

Tailings Management: Their dispersing properties can also be applied to mine tailings, improving the flowability of slurries for easier transport and deposition. standardchemicals.com.au

Functional Polymer and Biopolymer Conjugates

The naphthalene sulfonate moiety can be used as a functional group, particularly as a fluorescent probe, when conjugated to polymers and biopolymers. This allows for the investigation of molecular structures, interactions, and environments.

Naphthalene sulfonic acid derivatives are used to create fluorescently labeled biopolymers, which serve as sensors and probes in biochemical and materials science research. researchgate.netsigmaaldrich.com A notable example is the labeling of alginate, a natural polysaccharide, with a naphthalene-based fluorophore.

A study detailed the synthesis of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG). researchgate.net In this process, the 4-Amino naphthalene-1-sulfonic acid (AmNS) was covalently bonded to the alginate backbone. researchgate.net The resulting fluorescent polymer, AmNS-ALG, exhibited solvatochromism, meaning its fluorescence properties changed depending on the polarity of the solvent. researchgate.net

Key Research Findings for AmNS-ALG:

Synthesis: The AmNS was chemically attached to the alginate polymer chain. researchgate.net

Characterization: The conjugate's fluorescence was monitored in solvents of varying polarity, from highly polar (water) to less polar (butanol). researchgate.net

Solvatochromic Behavior: The AmNS-ALG showed a positive solvatochromism, where the emission wavelength shifted with solvent polarity. The fluorescence intensity was markedly higher in water compared to alcoholic solvents. researchgate.net

Application: The spectroscopic data suggest that the AmNS-alginate conjugate could be utilized as a sensor for medium polarity environments. researchgate.net

Similarly, 8-Anilino-1-naphthalenesulfonic acid (ANS), often used as its ammonium (B1175870) salt, is a widely employed fluorescent probe. sigmaaldrich.com Its fluorescence is highly sensitive to the polarity of its surroundings; it is weakly fluorescent in polar environments like water but becomes strongly fluorescent when it binds to hydrophobic regions, such as those found in proteins or polymer assemblies. sigmaaldrich.com This property has been used to study the crosslinking of chitosan/alginate systems, where changes in ANS fluorescence indicate the formation of a more stable, crosslinked network. researchgate.net

Table 2: Spectroscopic Properties of 4-Amino naphthalene-1-sulfonic acid-Alginate (AmNS-ALG) in Different Solvents

Solvent Relative Polarity Maximum Excitation Wavelength (nm) Maximum Emission Wavelength (nm)
Water High 325 450
Glycerol - 335 480
Methanol - 338 485
Butanol Low 340 490

Data derived from research on the solvatochromic behavior of AmNS-ALG. researchgate.net

Development of Semiconducting Polymeric Materials

The development of semiconducting polymers is crucial for next-generation electronics, and the incorporation of sulphonate groups plays a significant role in tailoring their properties. While direct studies on ammonium naphthalene-1-sulphonate are limited in this specific context, the function of the sulphonate moiety in other conjugated polyelectrolytes provides insight into its potential contributions.

Sulphonated backbones are key to imparting hydrophilicity in conjugated polymers. alphachem.biz For instance, in poly(6-(thiophen-3-yl)hexane-1-sulfonate) (PTHS), the terminal ionic sulphonate group allows the polymer to operate in accumulation mode, which is beneficial for sensing applications due to lower power requirements and higher sensitivity. alphachem.biznih.gov The low pKa of sulfonic acid (around -2) ensures that the sulphonate group remains ionized over a wide pH range (1-14), leading to stable, pH-independent electrochemical behavior compared to carboxylic acid-functionalized polymers. alphachem.biznih.gov

In materials like PEDOT:PSS, a well-established p-type semiconducting polymer blend, the polystyrenesulfonate (PSS) component acts as both a dopant and an ionic conductor. alphachem.biznih.gov The sulphonate groups on PSS compensate for the positive charges (holes) on the polyethylenedioxythiophene (PEDOT) chains, a mechanism essential for the material's function in devices like organic electrochemical transistors (OECTs). alphachem.biznih.gov The presence of the ammonium cation in this compound could further influence the polymer's properties, potentially participating in post-polymerization functionalization through reactions involving a nucleophilic ammonium sulfite (B76179) salt. alphachem.biznih.gov

Polymer Inclusion Membranes (PIMs) for Selective Ion Transport (e.g., Ammonium Ion Extraction)

Polymer Inclusion Membranes (PIMs) are a promising technology for the selective separation of ions, and naphthalene sulphonate derivatives are effective carriers in these systems. Specifically, dinonylnaphthalene sulfonic acid (DNNS), a compound structurally related to this compound, has been extensively studied for its ability to extract ammonium ions from aqueous solutions. stanford.edunih.govturkjps.orgderpharmachemica.com These membranes typically consist of a base polymer, a carrier (like DNNS), and often a plasticizer or modifier.

Research has demonstrated that PIMs containing DNNS can be used as the semi-permeable barrier in passive samplers for ammonia (B1221849) accumulation. stanford.edunih.gov The composition of the PIM is critical to its performance. Studies have explored various formulations using base polymers like cellulose (B213188) triacetate (CTA) and poly(vinyl chloride) (PVC). stanford.edunih.gov

Key findings from these studies include:

A PVC-based PIM composed of 80 wt% PVC, 10 wt% commercial DNNS, and 10 wt% 1-tetradecanol (B3432657) (as a modifier) demonstrated high stability and effective extraction of ammonium ions. stanford.edunih.gov

This PVC-based membrane was more stable than its CTA-based counterpart, showing a mass loss of only 3.2 wt% after 24 hours of immersion in the feed solution, compared to 11 wt% for the CTA-based PIM. stanford.edunih.gov

The driving force for the transport of ions like NH₂OH(I) in similar systems is a proton gradient, which can be efficiently and continuously supplied by processes like electrodialysis (ED) coupled with the PIM. rsc.org

The effectiveness of DNNS as a carrier highlights the potential of the naphthalene sulphonate group in designing selective membranes for environmental and industrial applications. turkjps.orgrsc.org

Table 1: Composition and Stability of PIMs for Ammonium Ion Extraction

Base PolymerCarrierModifier/PlasticizerComposition (wt%)Mass Loss (24h)Reference
PVCDinonylnaphthalene sulfonic acid (DNNS)1-Tetradecanol80% PVC, 10% DNNS, 10% 1-Tetradecanol3.2% stanford.edunih.gov
CTADinonylnaphthalene sulfonic acid (DNNS)None specified70% CTA, 30% DNNS11% stanford.edunih.gov

Photophysical and Solution Properties of Naphthalene-Labeled Copolymers

The naphthalene moiety is an excellent fluorescent probe. When incorporated into polymers, it allows for the study of their microscopic behavior in solution through photophysical measurements. Research on naphthalene-labeled copolymers, such as poly(styrene-co-N,N-dimethyl maleimido propylammonium propane (B168953) sulfonate)/naphthalene (poly(SDMPAPS)/NA), reveals detailed information about polymer chain interactions. nih.govontosight.ai

The fluorescence spectrum of such labeled copolymers typically shows two significant peaks: one for the isolated naphthalene group (monomer emission) and a broader band at a longer wavelength resulting from excited dimeric naphthalene (excimer emission). nih.gov The ratio of the intensities of the excimer to the monomer fluorescence (IE/IM) is a critical parameter that reflects the extent of intra- and inter-chain interactions of the naphthalene groups. nih.govontosight.ai

Key research findings on the photophysical properties include:

Effect of Polymer Concentration: The IE/IM ratio changes with polymer concentration in deionized water, indicating changes in interpolymer hydrophobic association. nih.govontosight.ai

Effect of Salt Concentration: The IE/IM value decreases as salt concentration (e.g., KCl) increases. This is because the added salt shields the electrostatic interactions between polymer chains, leading to a more expanded coil conformation and reduced excimer formation. nih.govontosight.ai

Interaction with Surfactants: The addition of anionic surfactants can either induce or disrupt interpolymer aggregation, which is reflected in the IE/IM ratio. nih.govontosight.ai

Quenching Studies: The Stern-Volmer quenching constant (Ksv) increases with rising electrolyte concentration, providing further insight into the accessibility of the naphthalene fluorophores to quenchers in the solution. nih.govontosight.ai

Table 2: Photophysical Properties of Naphthalene-Labeled Copolymers

PropertyObservationImplicationReference
Fluorescence EmissionMonomer peak at ~330 nm, Excimer peak at ~410 nmAllows monitoring of polymer chain interactions nih.gov
IE/IM vs. Salt Conc.Decreases with increasing salt concentrationSalt shields charges, leading to chain expansion nih.govontosight.ai
Stern-Volmer Constant (Ksv)Increases with increasing electrolyte concentrationIncreased accessibility of naphthalene labels to quenchers nih.govontosight.ai

Naphthalenesulfonate-Modified Surfaces and Coatings

The distinct properties of the naphthalenesulfonate group are leveraged to modify surfaces and create high-performance coatings, particularly in the realm of metallurgy and corrosion prevention.

Electrodeposition Processes and Surface Modification

In electrodeposition, organic additives are widely used in plating baths to control the morphology, brightness, and internal stress of the resulting metallic coating. nih.govfrontiersin.org Naphthalene sulfonate derivatives, including this compound, can function as such additives. They are often classified as "carriers" or Type I additives, which typically have an aromatic structure containing sulfur. frontiersin.org

Their role in the electrodeposition process includes:

Grain Refining and Brightening: These additives can adsorb onto the cathode surface during plating. This adsorption influences the nucleation and growth of metal crystals, leading to a finer grain structure and a brighter, more level deposit. nih.gov For example, sodium 1,3,6-naphthalene trisulfonate has been used as a brightener in palladium-nickel alloy plating baths to obtain a mirror-polished surface.

Stress Reduction: The incorporation of these organic molecules can help to relieve the internal stresses that build up in the electrodeposited layer. frontiersin.org

Controlling Alloy Composition: In alloy plating, additives can influence the partial current densities of the codepositing metals, thereby affecting the final composition and properties of the alloy. nih.gov The adsorption of the additive can be influenced by factors like the molecular structure and the presence of functional groups.

Adsorption Behavior and Corrosion Inhibition in Metallic Coatings

Organic compounds containing nitrogen, sulfur, and aromatic rings are known to be effective corrosion inhibitors for metals like steel. This compound fits this profile perfectly. The mechanism of inhibition is based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

The key features of this compound that contribute to its potential as a corrosion inhibitor are:

Adsorption Centers: The molecule possesses multiple active centers for adsorption: the π-electrons of the naphthalene ring, the lone pair of electrons on the nitrogen atom of the ammonium group, and the oxygen atoms of the sulphonate group.

Surface Coverage: Adsorption can occur via physisorption (electrostatic interaction between the charged molecule and the metal surface) or chemisorption (formation of a coordinate bond between the inhibitor and the metal). The inhibitor molecules displace water molecules from the surface and form a film that blocks corrosive species. The efficiency of inhibition generally increases with the concentration of the inhibitor, leading to a greater degree of surface coverage.

Synergistic Effects: In some cases, different parts of the molecule can act synergistically. For example, the naphthalene ring provides a large surface area for coverage, while the ammonium and sulphonate groups provide strong anchoring points to the metal surface.

Applications in Quantum Dot Synthesis and Performance Enhancement

Quantum dots (QDs) are semiconductor nanocrystals whose unique optical and electronic properties are highly dependent on their size and surface chemistry. nih.gov While not a primary component of the QD core itself, this compound and related compounds can play a crucial role as surface-modifying agents, surfactants, or capping agents during or after synthesis. stanford.edu

The primary function of such molecules in the context of QDs is to control their interaction with the surrounding environment, particularly in aqueous media. nih.gov QDs are often synthesized in organic solvents and are stabilized by hydrophobic ligands, making them insoluble in water. For many applications, especially in biology and environmental tracing, they must be rendered water-soluble. nih.gov

The potential applications of this compound in this field include:

Surface Functionalization for Specific Applications: The surface of a QD can be engineered to mimic the properties of other molecules. For instance, research in geothermal tracing has explored designing QD tracers that possess the qualities of conventional conservative tracers, such as naphthalene sulfonates. stanford.edu Simulations have compared the transport and diffusion of QDs to that of naphthalene sulfonates in fractured reservoirs, indicating that the well-understood behavior of sulfonates serves as a benchmark for the development of new nanoparticle tracers. stanford.edu

Surfactants in Synthesis: The surfactant properties of this compound make it a candidate for use in synthesis methods like the reverse micelle technique. derpharmachemica.com In this method, the surfactant forms nanoscale water droplets within a bulk oil phase, and these droplets act as nanoreactors for the synthesis of QDs, controlling their size and preventing aggregation.

Capping Agents for Stability: As a capping agent, the molecule can adsorb to the surface of the QD, passivating surface defects and enhancing photoluminescent quantum yield and stability. nih.govnih.gov The naphthalene group could provide electronic passivation, while the ammonium sulphonate group would ensure colloidal stability in aqueous solutions.

Catalysis and Organocatalysis Mediated by Ammonium Naphthalenesulfonate Derivatives

Chiral Quaternary Ammonium (B1175870) Sulfonates as Organocatalysts

Chiral quaternary ammonium salts are a significant class of organocatalysts, known for their effectiveness in promoting various asymmetric reactions. rsc.orgwikipedia.org The incorporation of a sulfonate counter-ion introduces unique properties, influencing the catalyst's stability, solubility, and catalytic activity.

Design and Synthesis of Chiral Polymeric Organocatalysts

The immobilization of chiral quaternary ammonium salts onto polymeric supports offers significant advantages, including simplified catalyst recovery and the potential for use in continuous flow systems. rsc.orgpsu.edu A key strategy for this immobilization involves the formation of a stable ionic bond between a quaternary ammonium cation and a sulfonate anion. psu.edu

One approach involves the reaction of a chiral quaternary ammonium halide with a polymer containing sulfonate groups. This ion-exchange reaction results in a polymer-supported chiral organocatalyst. psu.edu Another method is the polymerization of monomers that already contain the chiral quaternary ammonium sulfonate moiety. For instance, the repeated reaction between a chiral quaternary ammonium dimer and a disodium (B8443419) disulfonate can produce an ionic polymer with the chiral catalytic unit integrated into the main chain. psu.eduresearchgate.net Cinchona alkaloids are frequently used as the chiral source for these catalysts due to their ready availability and the ease with which their quinuclidine (B89598) nitrogen can be quaternized. researchgate.net

The design of these polymeric catalysts often focuses on creating a rigid and well-defined chiral environment around the active site to maximize enantioselectivity. rsc.org The choice of the polymer backbone and the linker connecting the catalytic unit can also influence the catalyst's performance.

Asymmetric Transformations and Enantioselective Catalysis

Chiral quaternary ammonium sulfonates have proven to be effective catalysts for a variety of asymmetric transformations, most notably the alkylation of glycine (B1666218) imines to produce α-amino acid derivatives. nih.gov These reactions, often carried out under phase-transfer conditions, can achieve high yields and excellent enantioselectivities. researchgate.netnih.gov

The catalytic cycle typically involves the formation of an ion pair between the chiral quaternary ammonium cation and the enolate of the glycine imine. The chiral environment of the catalyst then directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer of the product. The nature of the counter-ion, in this case, the naphthalenesulfonate, can influence the tightness of this ion pair and, consequently, the stereochemical outcome of the reaction. unina.it Research has shown that these catalysts can be used to synthesize a range of α-amino acid derivatives with high enantiomeric excess. nih.gov

Below is a table summarizing the performance of a chiral polymeric organocatalyst in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

CatalystYield (%)Enantiomeric Excess (ee, %)
Polymeric Quaternary Ammonium SulfonateHighup to 95

Table 1: Performance of a chiral polymeric organocatalyst in asymmetric benzylation. researchgate.net

Recyclability and Stability of Polymer-Immobilized Catalysts

A major advantage of polymer-immobilized catalysts is their potential for recovery and reuse. The ionic bond between the quaternary ammonium cation and the sulfonate anion is generally stable, even under the basic conditions often employed in these reactions. psu.edu This stability allows for the catalyst to be recovered after the reaction, typically by simple filtration or precipitation, and reused in subsequent batches with minimal loss of activity. psu.eduelsevierpure.com

Studies have demonstrated that these polymeric catalysts can be recycled multiple times without a significant drop in their catalytic performance or enantioselectivity. psu.edu The robust nature of the polymer support and the strong ionic linkage contribute to the long-term stability and recyclability of these catalytic systems, making them an attractive option for sustainable chemical synthesis. rsc.orgacs.org

Brønsted Acid Catalysis with Naphthalenesulfonic Acid Functionalized Materials

Naphthalenesulfonic acid and its derivatives can also function as potent Brønsted acid catalysts. When immobilized on solid supports or incorporated into chiral structures, they provide effective and often reusable catalysts for a variety of acid-catalyzed reactions.

Heterogeneous Solid Acid Catalysts (e.g., Immobilized on Silica)

Immobilizing naphthalenesulfonic acid onto solid supports like silica (B1680970) gel creates heterogeneous solid acid catalysts with several advantages over their homogeneous counterparts, including ease of separation and recyclability. mdpi.combeilstein-journals.org One common method for preparing these catalysts is the co-condensation of a tetraalkoxysilane with an organosilane containing a naphthalenesulfonic acid precursor, followed by a sulfonation step. acs.org Alternatively, pre-synthesized silica can be functionalized with naphthalenesulfonic acid groups. beilstein-journals.org

These silica-supported catalysts have been successfully employed in various reactions, such as esterifications and Friedel-Crafts alkylations. beilstein-journals.orgacs.org The porous nature of the silica support can enhance catalytic activity by providing a high surface area. acs.org The performance of these catalysts can be influenced by factors such as the loading of the sulfonic acid groups and the hydrophobicity of the support material. mdpi.com For instance, introducing hydrophobic groups onto the silica surface can prevent deactivation by water, a common byproduct in esterification reactions. mdpi.com

The table below shows the catalytic activity of silica-supported sulfonic acids in the esterification of levulinic acid.

CatalystConversion (%)Yield (%)
Silica-supported arylsulfonic acid9490
Silica-supported propylsulfonic acid>9995

Table 2: Catalytic activity of silica-supported sulfonic acids. beilstein-journals.org

Design and Catalytic Activity of Axially Chiral Sulfonic Acids

The development of axially chiral sulfonic acids represents a significant advancement in enantioselective Brønsted acid catalysis. nih.govacs.org These catalysts derive their chirality from restricted rotation around a C–N or C–C bond, creating a well-defined chiral environment in close proximity to the acidic sulfonic acid group.

A notable design strategy involves the synthesis of 8-substituted naphthalene-1-sulfonic acids. nih.govacs.org By introducing a bulky group at the 8-position, such as a benzimidazole (B57391) ring, stable atropisomers can be isolated. nih.govacs.org The synthesis of these compounds often starts from commercially available 8-aminonaphthalene-1-sulfonic acid, which is then transformed to introduce the chiral axis. nih.govacs.org The electronic properties of the substituents on the benzimidazole ring can be varied to modulate the acidity of the sulfonic acid. researchgate.net

These axially chiral sulfonic acids have been shown to be effective catalysts in various asymmetric transformations. The chiral pocket created by the axial chirality directs the substrate and reagent, leading to high levels of enantioselectivity. The ability to synthesize both enantiomers of the catalyst, often through diastereomeric salt resolution, is a key advantage for accessing either enantiomer of the desired product. nih.govacs.org

The following table lists some examples of axially chiral sulfonic acids derived from 8-aminonaphthalene-1-sulfonic acid.

CompoundStructure
8-(2-Methyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic AcidAxially chiral benzimidazole derivative
8-((2-(Cyclohexylamino)phenyl)amino)naphthalene-1-sulfonic AcidAxially chiral phenylenediamine derivative

Table 3: Examples of Axially Chiral Sulfonic Acids. acs.org

Micellar Catalysis and Supramolecular Assemblies in Reaction Environments

Ammonium naphthalene-1-sulphonate and its derivatives are notable for their amphiphilic nature, possessing a hydrophobic naphthalene (B1677914) core and a hydrophilic sulfonate group. This structure allows them to self-assemble into micelles in aqueous solutions when above a certain concentration, known as the critical micelle concentration (CMC). These micellar aggregates can act as nanoreactors, significantly influencing chemical reactions.

The formation of micelles creates distinct microenvironments—a hydrophobic core and a hydrophilic surface (the Stern layer). This partitioning of space allows for the solubilization of hydrophobic reactants in the aqueous phase, effectively increasing local reactant concentrations and thereby accelerating reaction rates. The well-defined surface of these micelles provides a site for reactant molecules to adsorb, promoting reactions at the interface. This phenomenon, known as micellar catalysis, leverages the concentration of reactants, the dissolution of hydrophobic compounds, and the stabilization of reaction intermediates to enhance chemical processes. dergipark.org.tr

Molecular dynamics simulations of this compound in water predict the spontaneous aggregation into micellar structures at concentrations above 0.1 M. These assemblies are driven by the amphiphilic character of the sulfonate-ammonium ion pair.

The sulfonate group (–SO₃⁻) is a particularly effective component in the formation of supramolecular assemblies. It can act as a building block for creating organic salts with suitable organic amines, such as primary ammonium cations (R–NH₃⁺). acs.org The interplay of hydrogen bonding and π-π stacking interactions within these assemblies can create highly ordered structures that influence the reaction environment. For instance, in this compound, layers are formed through interactions between the NH₃⁺ and SO₃⁻ groups, with the naphthalene rings arranged in parallel.

The table below summarizes the key aspects of micellar systems formed by naphthalene sulfonate derivatives.

FeatureDescriptionReference
Driving Force The amphiphilic nature of the molecule, with a hydrophobic naphthalene unit and a hydrophilic sulfonate group, drives micelle formation.
Mechanism Micelles act as nanoreactors, concentrating hydrophobic reactants and providing a distinct reaction environment compared to the bulk solution. mdpi.com mdpi.com
Key Interactions Hydrogen bonding between the ammonium and sulfonate groups, along with π-π stacking of the naphthalene rings, contributes to the stability of the supramolecular assembly.
Predicted Aggregation Molecular dynamics simulations suggest spontaneous micellar aggregation occurs at concentrations above 0.1 M for this compound.

Catalytic Role in Specific Organic Reactions (e.g., Chloromethylation of Naphthalene)

Ammonium naphthalenesulfonate derivatives, particularly quaternary ammonium salts, have demonstrated catalytic activity in specific organic reactions, most notably in the chloromethylation of naphthalene. This reaction is a crucial step in the synthesis of various chemical intermediates.

The chloromethylation of aromatic hydrocarbons is often catalyzed by surfactant micelles in biphasic oil-water systems. Naphthyl-based quaternary ammonium surfactants have been synthesized and their catalytic properties investigated for this reaction. For example, two such surfactants, Naph-MS and Naph-GS, were synthesized from chloromethyl naphthalene and bis(chloromethyl)naphthalene, respectively. researchgate.net

In a comparative study, both surfactants were used to promote the chloromethylation of naphthalene. The gemini (B1671429) surfactant Naph-GS showed superior catalytic performance compared to the conventional Naph-MS. researchgate.net Under specific conditions (70 °C for 12 hours), the conversion of naphthalene was significantly higher when catalyzed by Naph-GS. researchgate.net The use of such catalysts also allows for the recycling of the inorganic aqueous solution, with the naphthalene conversion remaining high even after multiple cycles. researchgate.net

The reaction typically involves reacting naphthalene with paraformaldehyde and hydrochloric acid in the presence of the catalyst. The use of a phase-transfer catalyst like a quaternary ammonium salt can lead to improved yields and reduced costs. google.com

The table below presents a comparison of the catalytic efficiency of two naphthyl-based quaternary ammonium surfactants in the chloromethylation of naphthalene. researchgate.net

CatalystCatalyst Concentration (mol% of naphthalene)Naphthalene Conversion (%)Reaction Conditions
Naph-MS 2.577Mole ratio of naphthalene/paraformaldehyde/NaCl/H₂SO₄ = 1.0:1.0:1.7:6.3 at 70 °C for 12 h
Naph-GS 0.5382Mole ratio of naphthalene/paraformaldehyde/NaCl/H₂SO₄ = 1.0:1.0:1.7:6.3 at 70 °C for 12 h

Influence on Ammonium Nitrate (B79036) Modification Processes

This compound is widely utilized as a conditioning agent, specifically as an anticaking agent, for ammonium nitrate fertilizers. Ammonium nitrate, while an effective fertilizer, has a tendency to cake during storage and transport, which hinders its flowability and application.

The addition of this compound helps to mitigate this issue. It can be part of a composite anticaking agent system. google.com An aqueous anticaking and antidusting composition can be formulated using sodium naphthalene sulfonate and ammonium naphthalene sulfonate. google.com In such formulations, the ammonium naphthalene sulfonate enhances the effectiveness of the sodium salt by increasing a controlled tackiness that binds fugitive dust. google.com However, the amount must be carefully controlled, as excessive adhesiveness can lead to the very caking it is meant to prevent. google.com

These anticaking compositions are typically sprayed onto ammonium nitrate granules. google.com The mechanism involves modifying the crystal structure of the ammonium nitrate, leading to a looser, more stable crystalline form and preventing the crystals from agglomerating. google.com

The table below details a typical composition for an aqueous anticaking agent for ammonium nitrate. google.com

ComponentAmount (Parts by Weight)Function
Sodium Naphthalene Sulfonate 20 - 30Primary anticaking agent
Ammonium Naphthalene Sulfonate 17 - 28Enhances effectiveness and binds dust
Water 30 - 80Solvent
Alkene Sulfonate (optional) 1 - 5Additional surfactant
Neutralizing Acid (e.g., Sulfuric Acid) As neededTo adjust pH to 5 - 7

Supramolecular Chemistry and Intermolecular Interactions of Ammonium Naphthalenesulfonates

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbit[n]urils)

Naphthalenesulfonate derivatives are excellent guest molecules for various macrocyclic hosts. Their fluorescence is often highly sensitive to the polarity of the local environment, a property that is exploited to study inclusion phenomena. These probes are typically weakly fluorescent in polar aqueous solutions but exhibit significantly enhanced fluorescence when encapsulated within the nonpolar cavity of a host macrocycle. researchgate.net

The stability and stoichiometry of these host-guest complexes are dictated by the size and shape complementarity between the naphthalenesulfonate derivative and the macrocycle's cavity. For instance, studies on the inclusion complexation of various naphthalenesulfonates with α-, β-, and γ-cyclodextrins have provided detailed thermodynamic insights. nankai.edu.cn The binding affinity is also influenced by chemical modifications to the host; methylation of β-cyclodextrin, for example, has been shown to enhance the stability of its complexes with guests like 8-anilino-1-naphthalenesulfonate. nih.gov

The interaction between 1-anilino-8-naphthalenesulfonate (1,8-ANS) and cucurbit[n]urils (CB[n]), another important class of macrocyclic hosts, has also been investigated. researchgate.netmobt3ath.com Computational studies using density functional theory (DFT) on the interaction between 1,8-ANS and cucurbit pnas.orguril (CB pnas.org) have explored the geometry and stability of the potential complexes, considering the roles of hydrogen bonds and van der Waals forces. researchgate.net The binding is driven by a combination of hydrophobic inclusion of the aromatic naphthalene (B1677914) ring and electrostatic interactions between the host's portal carbonyls and the guest's ammonium (B1175870) or anilino groups. nih.govkit.edu

Table 1: Thermodynamic Parameters for 1:1 Inclusion Complexation of Naphthalenesulfonates with Cyclodextrins (CDs) at pH 7.20 Data sourced from calorimetric titration experiments. nankai.edu.cn

Guest CompoundHost CDStability Constant (K) / M⁻¹Enthalpy Change (ΔH) / kcal mol⁻¹
1-Naphthalenesulfonateα-CD51 ± 2-4.65
1-Naphthalenesulfonateβ-CD352 ± 7-3.42
2-Naphthalenesulfonateα-CD20 ± 1-3.27
2-Naphthalenesulfonateβ-CD780 ± 70-0.06
2-Naphthalenesulfonateγ-CD149 ± 50.06
4-Amino-1-naphthalenesulfonateβ-CD1310 ± 80-4.91

Dye-Surfactant System Investigations in Aqueous and Micellar Environments

The naphthalenesulfonate structure serves as a model for certain anionic surfactants and as a probe for studying micellar systems.

Anionic surfactants like sodium 1-(n-alkyl)naphthalene-4-sulfonates demonstrate how the naphthalene ring influences micellization. Studies using fluorescence techniques have determined key parameters such as the critical micelle concentration (cmc) and mean micelle aggregation numbers. nih.gov The results indicate that the bulky, rigid naphthyl group has a notable effect on the aggregation behavior when compared to surfactants with flexible alkyl chains. nih.gov Furthermore, the binding of ammonium 8-anilino-1-naphthalene sulfonic acid to non-ionic surfactant micelles has been explored, highlighting the interactions that govern the solubilization of such dyes within micellar aggregates. researchgate.net

Table 2: Micellar Properties of Sodium 1-(n-alkyl)naphthalene-4-sulfonates (SANS) in Aqueous Solution Data sourced from fluorescence probe studies. nih.gov

SurfactantEffective Carbon No. (n_eff)Critical Micelle Conc. (cmc) / mMAggregation Number (N_agg)
Sodium 1-butylnaphthalene-4-sulfonate9.810.532
Sodium 1-hexylnaphthalene-4-sulfonate11.82.5147
Sodium 1-octylnaphthalene-4-sulfonate13.80.6366

The charged nature of the naphthalenesulfonate headgroup makes its localization within a micellar system sensitive to electrostatic interactions. A significant finding is the "electrostatic pushing effect" observed for the anionic fluorophore 8-anilino-1-naphthalene sulfonate (ANS). researchgate.net In a cationic cetyltrimethylammonium bromide (CTAB) micellar medium, the addition of bromide ions leads to a remarkable enhancement in the fluorescence of ANS. This is contrary to the quenching typically expected. The phenomenon is attributed to the added anions electrostatically repelling the anionic ANS probe, forcing it to penetrate deeper into the more nonpolar, hydrophobic interior of the micelle. This shift in localization to a less aqueous environment results in increased fluorescence intensity. researchgate.net

Protein-Ligand Binding Studies with Naphthalenesulfonate Probes

Derivatives of naphthalenesulfonate, particularly the anilinonaphthalenesulfonates (ANS), are widely utilized as extrinsic fluorescent probes in biochemistry. wikipedia.org Their utility stems from the dramatic increase in their fluorescence quantum yield upon binding to hydrophobic regions on protein surfaces. pnas.orgwikipedia.org This property allows for sensitive detection of binding events and associated structural changes.

The binding of ANS to proteins such as serum albumin is a classic example of using fluorescence enhancement to analyze ligand interactions. nih.govnih.govacs.org When ANS transitions from the polar aqueous environment to a nonpolar, hydrophobic binding pocket on a protein, its fluorescence emission intensifies and typically undergoes a blue shift (a shift to a shorter wavelength). plos.org This enhancement can be used to quantify binding affinities. For example, fluorescence spectroscopy has been used to determine the affinity constants of 1-anilino-8-naphthalene sulfonate for human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov

Conversely, the fluorescence of an ANS-protein complex can be quenched by the subsequent binding of another ligand that displaces the ANS probe or alters the conformation of its binding site. nih.gov This quenching provides a method for studying competitive binding and characterizing drug interactions with plasma proteins. nih.gov

Table 3: Binding Affinity Constants for 1-Anilino-8-naphthalene sulfonate (ANS) with Serum Proteins Data sourced from fluorescence spectroscopy. nih.gov

ProteinBinding StoichiometryAffinity Constant (K_a) / M⁻¹
Human α-1-acid glycoprotein (AAG)At least one site1.35 x 10⁶
Human Serum Albumin (HSA)Single site0.72 x 10⁶

Naphthalenesulfonate probes are exceptionally sensitive to their environment, making them ideal for monitoring conformational changes in proteins. wikipedia.orgabcam.com Ligand binding, protein folding/unfolding, or subunit association can alter the exposure of hydrophobic surfaces, which is then reported by a change in the probe's fluorescence. pnas.org

For example, the binding of sugars to the E. coli D-galactose-H+ symport protein (GalP) induces a conformational change that is detectable by an enhancement in ANS fluorescence. nih.gov Similarly, the interaction of substrates with the enzyme MurA, which is essential for bacterial cell wall synthesis, causes large conformational movements. These movements affect the ANS binding site, leading to a quenching of its fluorescence, which serves as a direct report on the enzyme's induced-fit mechanism. pnas.org Crystal structures have revealed that ANS binds to a solvent-exposed region and that its fluorescence is modulated by the movement of loops involved in catalysis, providing a detailed structural basis for its function as a conformational probe. pnas.org

Competitive Binding Assays for Protein-Ligand Interactions

Competitive binding assays are a fundamental technique in biochemistry and drug discovery for determining the affinity of a ligand for a protein. bmglabtech.com These assays often employ a fluorescent probe that binds to a specific site on the protein. The addition of a competing ligand, which binds to the same site, displaces the probe, leading to a measurable change in the fluorescence signal. This change can be used to quantify the binding affinity of the competitor ligand. researchgate.net

Naphthalenesulfonate derivatives, such as 8-anilinonaphthalene-1-sulfonate (ANS), are widely used as extrinsic fluorescent probes in these assays. researchgate.netnih.gov ANS exhibits weak fluorescence in aqueous solutions but becomes highly fluorescent upon binding to hydrophobic pockets on protein surfaces. nih.gov This property makes it an excellent tool for characterizing ligand binding sites. When a test compound competes for and occupies the same hydrophobic pocket, it displaces the ANS molecule, causing a decrease in fluorescence intensity. The extent of this fluorescence quenching is proportional to the binding affinity of the test compound. researchgate.net

The principle can be illustrated by studying the interaction of drugs with human serum albumin (HSA), a major transport protein in the blood. The binding of ANS to HSA has been used to identify specific drug binding sites. For instance, studies have used diazepam and aspirin (B1665792) as competing ligands to probe the ANS binding sites on HSA. By titrating a solution of HSA and ANS with these drugs and monitoring the decrease in fluorescence, the binding constants (Ka) and the nature of the binding sites can be determined. Such experiments have revealed that both diazepam and aspirin can displace ANS, indicating they share or overlap with at least one of the ANS binding sites on the protein. researchgate.net

The data from these competition experiments allow for the calculation of the inhibitor concentration that causes 50% displacement (IC₅₀), which can then be used to determine the binding affinity (Ki) of the competing ligand.

Table 1: Example Data from a Competitive Binding Assay of Ligands with Human Serum Albumin (HSA) using an ANS Probe This table illustrates typical results obtained from a fluorescence-based competitive binding assay. The displacement of the 8-anilinonaphthalene-1-sulfonate (ANS) probe from its binding site on HSA by competing ligands is measured to determine their respective binding affinities.

Competing LigandTarget ProteinProbeMeasured ParameterBinding Constant (Ka)Binding Site Location
DiazepamHSAANSFluorescence Quenching0.113 x 10⁶ M⁻¹ researchgate.netSubdomain IIIA researchgate.net
AspirinHSAANSFluorescence Quenching0.021 x 10⁶ M⁻¹ researchgate.netSubdomains IIA and IIIA researchgate.net

This data is representative of findings in the literature and demonstrates how competitive assays can distinguish the binding affinities and sites of different ligands. researchgate.net

Anion Recognition and Ion Pair Formation in Quaternary Ammonium Salts

The interaction between ammonium cations and sulfonate anions, such as naphthalene-1-sulfonate (B229774), is a cornerstone of supramolecular chemistry, leading to the formation of stable ion pairs and ordered crystalline structures. nih.govresearchgate.net This association is not merely governed by non-directional electrostatic forces but involves a network of specific, directional intermolecular interactions, primarily hydrogen bonds. mdpi.com The study of these interactions is crucial for understanding molecular recognition phenomena and for the rational design of synthetic receptors for anions. mdpi.combeilstein-journals.org

Quaternary ammonium salts, in particular, are recognized as versatile anion receptors. mdpi.com While they lack the N-H protons for traditional hydrogen bonding, they can engage in unconventional ⁺N—C—H···anion hydrogen bonding interactions. mdpi.com The nature and strength of the ion pairing are influenced by the steric and electronic properties of both the cation and the anion. For instance, the steric accessibility of the positive charge on the nitrogen atom of a quaternary ammonium salt can significantly affect its selectivity towards different anions. chemicalpapers.com The naphthalene-1-sulfonate anion, with its delocalized charge on the sulfonate group and its rigid aromatic structure, acts as an effective hydrogen bond acceptor in these ion pairs. acs.org

The precise geometry of these interactions has been characterized in detail through crystallographic studies, providing key data on bond lengths and angles that define the supramolecular architecture.

Table 2: Hydrogen Bond Interaction Parameters in Bis(ammonium) naphthalene-1,5-disulfonate This table presents crystallographic data for the hydrogen bonds stabilizing the supramolecular structure of a compound closely related to ammonium naphthalene-1-sulphonate. The data highlights the specific and directional nature of the interactions between the ammonium cations and the sulfonate anions.

Interaction TypeDonor-AcceptorD-H···A Angle (°)D···A Distance (Å)Reference
N⁺—H···⁻O—SN—H···O160 - 1752.846 - 2.898 nih.govresearchgate.net
O—H···⁻O—SO—H···O1762.628 nih.govresearchgate.net
C—H···⁻O—SC—H···O148 - 1553.359 - 3.380 nih.govresearchgate.net

Data derived from crystallographic analysis of related naphthalenedisulfonate salts, illustrating the key interactions in ammonium-sulfonate ion pairing. nih.govresearchgate.net

Q & A

Basic: What experimental conditions are optimal for synthesizing ammonium naphthalene-1-sulphonate?

Answer:
Synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid (98%) at 40–50°C to yield naphthalene-1-sulphonic acid, followed by neutralization with ammonium hydroxide. Key parameters include reaction temperature control (to avoid polysubstitution) and stoichiometric ratios. Evidence from sulfonation studies (e.g., using 98% H₂SO₄ at 40–50°C) highlights the formation of monosubstituted products under these conditions . Subsequent neutralization with ammonium hydroxide must be carefully monitored to prevent decomposition of the sulfonate group.

Advanced: How do toxicokinetic studies model the metabolic pathways of this compound in mammalian systems?

Answer:
Toxicokinetic models focus on absorption, distribution, metabolism, and excretion (ADME) parameters. For example, studies on naphthalene derivatives suggest hepatic metabolism via cytochrome P450 enzymes, producing reactive epoxides and quinones. These metabolites may bind to glutathione, leading to detoxification or oxidative stress. Researchers use in vitro hepatocyte assays and LC-MS/MS to track metabolite profiles, while in vivo studies employ radiolabeled compounds to quantify tissue-specific distribution .

Table 1: Key Metabolites Identified in Naphthalene Derivative Studies

MetaboliteDetection MethodBiological Impact
1,2-NaphthoquinoneLC-MS/MSOxidative stress marker
1,2-EpoxideGC-MSDNA adduct formation potential

Basic: What analytical techniques are recommended for characterizing this compound purity?

Answer:

  • HPLC-UV/Vis : Quantifies purity by separating sulfonate isomers using reverse-phase C18 columns with ammonium acetate buffers .
  • NMR Spectroscopy : Confirms structural integrity via ¹H and ¹³C shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S to detect inorganic impurities .

Advanced: How do environmental degradation pathways of this compound vary across aquatic and soil matrices?

Answer:
In aquatic systems, photolysis dominates degradation, with half-lives ranging from 12–48 hours under UV light. In soil, microbial degradation via Pseudomonas spp. is critical, breaking sulfonate groups into sulfate ions and naphtholic intermediates. Sediment adsorption studies show pH-dependent binding (higher adsorption at pH < 6 due to protonated sulfonate groups). Researchers use OECD 301B (ready biodegradability) and HPLC-ICP-MS to track sulfate release .

Basic: How is this compound utilized in protein binding studies?

Answer:
The sulfonate group acts as a competitive ligand in protein binding assays. For example, albumin binding studies employ equilibrium dialysis or fluorescence quenching to measure binding constants (Kd). Scatchard plot analysis reveals non-cooperative binding, with one primary binding site per albumin molecule .

Advanced: How can researchers resolve contradictions in toxicity data across studies?

Answer:
Contradictions often arise from differences in exposure routes (oral vs. inhalation) or species-specific metabolism. Systematic reviews should:

  • Apply inclusion criteria (e.g., peer-reviewed studies with defined exposure metrics) .
  • Conduct sensitivity analyses to assess dose-response consistency.
  • Use meta-regression to identify confounding variables (e.g., co-exposure to polycyclic aromatics) .

Basic: What methods ensure the stability of this compound during storage?

Answer:
Stability is maintained by:

  • Storing at 4°C in amber vials to prevent photodegradation.
  • Using desiccants to avoid hygroscopic decomposition.
  • Regular purity checks via FTIR to detect sulfonate group oxidation .

Advanced: What mechanistic insights explain the compound’s interactions in multi-component environmental systems?

Answer:
In multi-component systems, competitive adsorption occurs with humic acids and heavy metals. For instance, sulfonate groups exhibit higher affinity for Fe³⁺ than Ca²⁺ in soil, altering mobility. Synchrotron XAS studies reveal ligand displacement mechanisms, while computational models (DFT) predict binding energies .

Advanced: What biomonitoring strategies are effective for detecting human exposure to naphthalene sulfonates?

Answer:

  • Urinary Biomarkers : Quantify 1-naphthol glucuronide via LC-MS/MS, normalized to creatinine levels.
  • Serum Albumin Adducts : Use proteomics to identify sulfonate-modified lysine residues .
  • Population Studies : Cohort analyses correlate occupational exposure (e.g., textile workers) with respiratory biomarkers like 8-isoprostane .

Basic: How is thermal stability assessed for this compound?

Answer:
Thermogravimetric analysis (TGA) under nitrogen atmosphere shows decomposition onset at ~220°C, with mass loss corresponding to ammonium release (NH₃ detected via FTIR). Differential scanning calorimetry (DSC) identifies endothermic peaks at 150–160°C, indicating crystalline phase transitions .

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